molecular formula C7H12N2 B2807039 1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 58442-50-5

1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No. B2807039
CAS RN: 58442-50-5
M. Wt: 124.187
InChI Key: QOLDCHQHOOFRGQ-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-pyrazole, also known as IPP, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

1-methyl-3-(propan-2-yl)-1H-pyrazole and its derivatives have been extensively studied in the field of coordination chemistry. Zhang et al. (2008) synthesized and characterized nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands. They found that these complexes display unique structural properties, such as center-symmetric dinuclear compounds and square-planar coordination geometry (Zhang et al., 2008).

Crystallographic Studies

Crystallographic analysis is another important application. In 2022, Gotsko et al. synthesized and characterized 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one using various techniques including X-ray diffraction (Gotsko et al., 2022). Additionally, Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and revealed their mononuclear chelate complexes' structures using single crystal X-ray diffraction (Radi et al., 2015).

Application in Pharmaceutical Research

Titi et al. (2020) explored the synthesis of pyrazole derivatives for potential biological activities, including antitumor, antifungal, and antibacterial properties. Their study involved characterization using various spectroscopic techniques and X-ray crystallography (Titi et al., 2020).

Antimicrobial Evaluation

Sid et al. (2013) synthesized and evaluated the antimicrobial activity of certain pyrazole derivatives. Their study demonstrated significant to moderate antimicrobial activity, indicating potential applications in combating microbial infections (Sid et al., 2013).

Material Science and Crystal Growth

In material science, Vyas et al. (2012) synthesized 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and studied its crystal growth using slow solvent evaporation technique. Their research focused on the thermal and dielectric properties of the synthesized crystals (Vyas et al., 2012).

Future Directions

: Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(9), 1981–2006. DOI: 10.1007/s00044-021-02792-9

properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-4-5-9(3)8-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDCHQHOOFRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propan-2-yl)-1H-pyrazole

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